molecular formula C23H16FN5O2 B10916891 3-(4-fluorophenyl)-N-(1-methyl-1H-pyrazol-3-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(4-fluorophenyl)-N-(1-methyl-1H-pyrazol-3-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10916891
M. Wt: 413.4 g/mol
InChI Key: QXFKZMMQFKYNDJ-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fluorophenyl group, a pyrazolyl group, and an isoxazolo[5,4-b]pyridine core. These structural elements contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions The process begins with the preparation of the isoxazolo[5,4-b]pyridine core, which is achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can further optimize the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROPHENYL)-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with varying biological activities.

Scientific Research Applications

3-(4-FLUOROPHENYL)-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-CHLOROPHENYL)-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
  • 3-(4-BROMOPHENYL)-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

What sets 3-(4-FLUOROPHENYL)-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart from similar compounds is the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can enhance the compound’s binding affinity to biological targets, potentially leading to improved efficacy and selectivity in therapeutic applications.

Properties

Molecular Formula

C23H16FN5O2

Molecular Weight

413.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-(1-methylpyrazol-3-yl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H16FN5O2/c1-29-12-11-19(27-29)26-22(30)17-13-18(14-5-3-2-4-6-14)25-23-20(17)21(28-31-23)15-7-9-16(24)10-8-15/h2-13H,1H3,(H,26,27,30)

InChI Key

QXFKZMMQFKYNDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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